D-Mannoheptose

Description

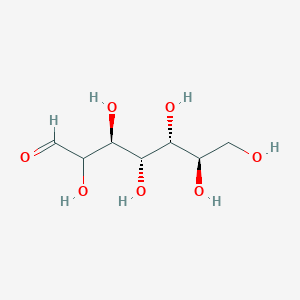

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-VHQZISHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

D Mannoheptose Biosynthetic Pathways

Precursor Molecules and Initial Steps

The journey to D-mannoheptose begins with a seven-carbon sugar phosphate (B84403), which undergoes a critical isomerization reaction to enter the specific biosynthetic route.

Sedoheptulose (B1238255) 7-Phosphate as a Key Precursor

The primary precursor for the biosynthesis of D-mannoheptose is Sedoheptulose 7-phosphate (S7P). nih.govpathbank.orgresearchgate.net S7P is an intermediate of the pentose (B10789219) phosphate pathway, a central metabolic route in most organisms. nih.govpathbank.org This readily available molecule serves as the starting point for a series of enzymatic transformations leading to the formation of D-glycero-D-manno-heptose. ontosight.aimedchemexpress.comnih.govontosight.ai The biosynthesis pathway is initiated by the catalytic conversion of D-sedoheptulose 7-phosphate. pathbank.orgontosight.ai

Isomerization by D-Mannoheptose-7-Phosphate Isomerase (GmhA)

The first committed step in the D-mannoheptose biosynthetic pathway is the isomerization of Sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate (H7P). nih.govnih.govnih.gov This reaction is catalyzed by the enzyme D-Mannoheptose-7-Phosphate Isomerase , commonly known as GmhA . nih.govnih.govnih.gov GmhA is a phosphoheptose isomerase that facilitates the conversion of the ketose (S7P) to the aldose (H7P). uniprot.orguniprot.org The reaction yields a mixture of the α and β anomers of D-glycero-D-manno-heptose 7-phosphate. uniprot.orguniprot.org In Mycobacterium tuberculosis, the GmhA enzyme exhibits a Km of approximately 0.31 ± 0.06 mM for D-sedoheptulose 7-phosphate and a catalytic efficiency (kcat/Km) of about 1.45 mM-1s-1. nih.gov

Phosphorylation and Nucleotidylation Steps

Following the initial isomerization, the pathway involves a series of phosphorylation and dephosphorylation reactions to generate the final activated heptose donor.

D-Mannoheptose-7-Phosphate Kinase Activity (HldA/HldE)

The subsequent step is the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C-1 position. This reaction is catalyzed by a kinase. In many Gram-negative bacteria, such as Escherichia coli, this kinase activity is part of a bifunctional enzyme called HldE . nih.govasm.orgwikipedia.org HldE possesses both D-glycero-β-D-manno-heptose-7-phosphate kinase and D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase activities. wikipedia.orggenome.jp In other bacteria, like Neisseria meningitidis, these two functions are carried out by two separate enzymes, HldA (the kinase) and HldC (the adenylyltransferase). mdpi.com The kinase selectively acts on the β-anomer of H7P. genome.jp

Formation of D-Mannoheptose 1,7-Bisphosphate (HBP)

The product of the kinase reaction is D-glycero-D-manno-heptose 1,7-bisphosphate (HBP). asm.orgmdpi.comrsc.orgnih.gov This molecule, containing phosphate groups at both the C-1 and C-7 positions, is a pivotal intermediate in the pathway. rsc.orgacs.org The formation of HBP is a critical step, and this intermediate exists in both α and β anomeric forms, depending on the specific pathway. nih.govacs.org The HldE enzyme from E. coli specifically produces D-glycero-β-D-manno-heptose 1,7-bisphosphate. genome.jp

D-Mannoheptose-1,7-Bisphosphate Phosphatase Activity (GmhB)

The penultimate step in the formation of the direct precursor for adenylylation is the dephosphorylation of HBP at the C-7 position. asm.orgrsc.orguniprot.org This hydrolysis is catalyzed by D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase , also known as GmhB . asm.orgnih.govuniprot.orgtandfonline.com GmhB is a member of the haloalkanoic acid dehalogenase (HAD) enzyme superfamily. nih.govacs.org The enzyme selectively removes the phosphate group from the C-7 position, yielding D-glycero-D-manno-heptose 1-phosphate. uniprot.orgtandfonline.com The E. coli GmhB shows a strong preference for the β-anomer of HBP, with a kcat of 35.7 s-1 for the β-anomer compared to 4.6 s-1 for the α-anomer. uniprot.org This specificity aligns with the anomeric selectivity of the preceding kinase. acs.org

Adenylyltransferase Activity (HldC/HldE) in ADP-Heptose Synthesis

The synthesis of ADP-D-glycero-β-D-manno-heptose is a critical step in the formation of the LPS inner core. This process is primarily catalyzed by the enzyme HldE, which in many Gram-negative bacteria like Escherichia coli, is a bifunctional protein. mdpi.comasm.orgnih.gov HldE possesses both D-β-D-heptose 7-phosphate kinase and D-β-D-heptose 1-phosphate adenylyltransferase activities. asm.orgnih.govnih.gov

The adenylyltransferase domain of HldE, also referred to as HldC when encoded by a separate gene, catalyzes the transfer of an adenylyl group from ATP to D-glycero-β-D-manno-heptose 1-phosphate (HMP or HMP1). mdpi.comasm.org This reaction yields ADP-D-glycero-β-D-manno-heptose and pyrophosphate. mdpi.com

In some bacteria, such as Neisseria meningitidis, the kinase and adenylyltransferase functions are carried out by two distinct enzymes, HldA and HldC, respectively. mdpi.comresearchgate.net The HldC enzyme in these organisms is a monofunctional D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase. portlandpress.com The concerted action of these enzymes is essential for the production of the ADP-heptose precursor. nih.gov Studies have shown that deletion of the genes encoding these enzymes leads to defects in LPS biosynthesis and can increase bacterial sensitivity to certain antibiotics. portlandpress.com

| Enzyme/Domain | Function | Organism Example |

| HldE (bifunctional) | D-β-D-heptose 7-phosphate kinase and D-β-D-heptose 1-phosphate adenylyltransferase | Escherichia coli nih.govnih.gov |

| HldC (monofunctional) | D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase | Neisseria meningitidis mdpi.com |

| HldA (monofunctional) | D-β-D-heptose-7-phosphate kinase | Neisseria meningitidis mdpi.com |

Guanylyltransferase Activity (HddC) in GDP-Heptose Synthesis

In contrast to the ADP-heptose pathway, some bacteria utilize a GDP-activated heptose precursor. The synthesis of GDP-D-glycero-α-D-manno-heptose involves the enzyme D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase, commonly known as HddC. nih.govepfl.ch This enzyme catalyzes the transfer of a guanylyl group from GTP to D-glycero-α-D-manno-heptose 1-phosphate, producing GDP-D-glycero-α-D-manno-heptose and pyrophosphate. mdpi.comuniprot.org

HddC is a key enzyme in the biosynthesis of heptose components for surface structures like the S-layer glycoproteins in Gram-positive bacteria such as Aneurinibacillus thermoaerophilus and the capsular polysaccharides in pathogens like Campylobacter jejuni. nih.govfigshare.comnih.gov Research on HddC from Yersinia pseudotuberculosis has provided insights into its substrate preference, confirming its role in producing GDP-activated heptose. mdpi.com While it can utilize other nucleotide triphosphates like ATP, CTP, or UTP, it does so at a significantly reduced rate compared to GTP. uniprot.org

| Enzyme | Function | Substrate | Product | Organism Example |

| HddC | D-glycero-α-D-manno-heptose 1-phosphate guanylyltransferase | D-glycero-α-D-manno-heptose 1-phosphate, GTP | GDP-D-glycero-α-D-manno-heptose, Pyrophosphate | Aneurinibacillus thermoaerophilus, Campylobacter jejuni nih.govnih.gov |

Epimerization in Heptose Biosynthesis

A crucial step in generating the final heptose precursor for LPS assembly in many Gram-negative bacteria is the epimerization at the C-6 position of the heptose sugar.

ADP-L-glycero-D-manno-heptose 6-Epimerase (HldD/AGME/RfaD)

The enzyme responsible for this stereochemical conversion is ADP-L-glycero-D-manno-heptose 6-epimerase, which has several designations including HldD, AGME, and formerly RfaD or WaaD. drugbank.comubc.caacs.org This enzyme catalyzes the interconversion between ADP-D-glycero-β-D-manno-heptose and ADP-L-glycero-β-D-manno-heptose. drugbank.comnih.govinvivogen.com The latter, ADP-L-glycero-β-D-manno-heptose, is the specific isomer incorporated into the inner core of LPS in bacteria like E. coli. nih.govcas.cnresearchgate.net

HldD is a member of the NAD(P)-dependent epimerase/dehydratase family and is essential for the biosynthesis of a complete LPS core. ebi.ac.uk Its activity is the final step in the pathway that generates the direct precursor for heptosyltransferases, which then incorporate the heptose moiety into the growing LPS molecule. nih.govasm.org

Stereochemical Inversion Mechanisms

The epimerization reaction catalyzed by HldD is particularly interesting because it occurs at an "unactivated" carbon (C-6) that lacks an easily removable acidic proton. acs.orgubc.ca Therefore, the enzyme cannot use a simple deprotonation/reprotonation mechanism. Instead, HldD employs a transient oxidation-reduction strategy utilizing a tightly bound NADP+ cofactor. ubc.caacs.orgacs.org

The proposed mechanism involves the following key steps:

Oxidation: The enzyme's bound NADP+ cofactor oxidizes the C-6 hydroxyl group of the heptose moiety to a ketone, forming a 6''-keto intermediate. ubc.caacs.orgresearchgate.net

Reorientation: The ketone intermediate can reorient within the active site. It has been proposed that the active site contains two distinct catalytic pockets, each with an acid/base residue (Tyrosine 140 and Lysine 178 in E. coli HldD) that can facilitate reduction from opposite faces of the carbonyl. acs.org

Reduction: The newly formed NADPH then reduces the ketone intermediate. ubc.caacs.org This reduction is non-stereospecific, meaning the hydride can be delivered to either face of the carbonyl group, resulting in either the original D-glycero-D-manno or the epimerized L-glycero-D-manno configuration. acs.orgacs.org

Evidence for this direct oxidation/reduction mechanism comes from studies using isotopically labeled substrates and intermediate analogues. nih.govacs.orgacs.org For instance, experiments have shown that the enzyme can catalyze the dismutation of an aldehyde analogue, reducing one molecule to an alcohol and oxidizing another to a carboxylic acid, which supports its redox capabilities at the C-6 position. acs.org

Variations in Biosynthetic Pathways Across Organisms

While the core pathway for heptose biosynthesis is conserved, variations exist, particularly in the function and redundancy of certain enzymes.

Divergence of GmhB Biochemical Function

GmhB, the D,D-heptose 1,7-bisphosphate phosphatase, is a member of the haloalkanoic acid dehalogenase (HAD) superfamily. acs.orgacs.org It catalyzes the dephosphorylation of D-glycero-D-manno-heptose 1,7-bisphosphate at the C-7 position to yield D-glycero-D-manno-heptose 1-phosphate. uniprot.org This enzyme is common to both the ADP-heptose and GDP-heptose pathways. asm.org

Interestingly, GmhB supports two divergent biochemical pathways: the L-glycero-D-manno-heptose-1β-ADP pathway for LPS biosynthesis in many Gram-negative bacteria, and the D-glycero-D-manno-heptose-1α-GDP pathway for S-layer glycoprotein (B1211001) synthesis in other bacteria. acs.orgnih.gov

Kinetic studies on GmhB orthologs from different bacteria have revealed a specialization in their biochemical function. acs.org For example, GmhB from E. coli and Bordetella bronchiseptica (involved in the ADP-heptose pathway) show a strong preference for the β-anomer of the D-glycero-D-manno-heptose 1,7-bisphosphate substrate. acs.orgnih.gov In contrast, GmhB from Bacteroides thetaiotaomicron (part of the GDP-heptose pathway) is selective for the α-anomer. acs.org This anomeric specificity of GmhB correlates with the specificity of the kinase that acts upstream in the respective pathway, indicating an evolutionary divergence of GmhB function to accommodate different metabolic needs. acs.orgnih.gov

Furthermore, in E. coli and Klebsiella pneumoniae, GmhB is considered a partially redundant enzyme, suggesting that other uncharacterized phosphatases may be able to partially compensate for its function, although its absence leads to a defective LPS phenotype. asm.orgnih.govbiorxiv.org

| GmhB Ortholog | Pathway | Preferred Substrate Anomer |

| Escherichia coli | L-glycero-D-manno-heptose-1β-ADP | β-anomer acs.orgnih.gov |

| Bordetella bronchiseptica | L-glycero-D-manno-heptose-1β-ADP | β-anomer acs.orgnih.gov |

| Bacteroides thetaiotaomicron | D-glycero-D-manno-heptose-1α-GDP | α-anomer acs.org |

Species-Specific Enzyme Variations (e.g., HldE vs. HldA/HldC)

The biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose, a crucial precursor for the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, exhibits notable species-specific variations in its enzymatic machinery. nih.govebi.ac.uk A primary example of this divergence is the catalysis of two key sequential steps: the phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate (HMP-7) and the subsequent adenylylation of the resulting D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). mdpi.comaai.org

In many Gram-negative bacteria, such as Escherichia coli and Helicobacter pylori, these two reactions are catalyzed by a single bifunctional enzyme known as HldE (alternatively named RfaE, WaaE, or GmhC). mdpi.comasm.org The HldE protein possesses two distinct domains: an N-terminal kinase domain that phosphorylates HMP-7 at the C-1 position to form HBP, and a C-terminal adenylyltransferase domain that transfers an AMP moiety from ATP to HBP, yielding ADP-D-glycero-β-D-manno-heptose. mdpi.comtandfonline.comacs.org This bifunctional nature streamlines the pathway. tandfonline.com The deletion of the hldE gene in bacteria like H. pylori and Yersinia pseudotuberculosis has been shown to abolish the pathway, confirming its central role. nih.govmdpi.com

In contrast, certain other bacteria, including Neisseria meningitidis, Neisseria gonorrhoeae, Burkholderia pseudomallei, and Ralstonia eutropha, accomplish these same two steps using two separate, monofunctional enzymes. mdpi.comtandfonline.comresearchgate.net In these organisms, the kinase function is performed by HldA, which is homologous to the N-terminal domain of HldE. tandfonline.comacs.org The subsequent adenylyltransferase step is catalyzed by a distinct enzyme, HldC. tandfonline.comresearchgate.net Therefore, in these species, the hldA and hldC genes encode the functions that are combined in the hldE gene of other bacteria. tandfonline.com This genetic separation of kinase and adenylyltransferase activities represents a significant variation in the organization of the heptose biosynthetic pathway. nih.govtandfonline.com

Structural and functional studies have been challenging for the large, two-domain HldE protein. acs.org Consequently, research on the homologous HldA enzyme from species like Burkholderia cenocepacia provides valuable insight into the kinase domain's mechanism and potential inhibitor design, which can be extrapolated to the bifunctional HldE. acs.org

Table 1: Enzyme Variations in Heptose Biosynthesis

| Enzyme Configuration | Function | Representative Bacterial Species |

|---|---|---|

| HldE (Bifunctional) | Kinase and Adenylyltransferase | Escherichia coli, Helicobacter pylori, Salmonella Typhimurium, Yersinia pseudotuberculosis nih.govmdpi.com |

| HldA (Monofunctional) | Kinase | Neisseria meningitidis, Neisseria gonorrhoeae, Burkholderia pseudomallei, Ralstonia eutropha tandfonline.comresearchgate.net |

| HldC (Monofunctional) | Adenylyltransferase | Neisseria meningitidis, Neisseria gonorrhoeae, Burkholderia pseudomallei, Ralstonia eutropha tandfonline.comresearchgate.net |

Biosynthesis of Modified Heptoses (e.g., 6-Deoxyheptose)

Beyond the core pathway that produces ADP-L-glycero-β-D-manno-heptose, many bacteria synthesize modified heptoses, which are incorporated into surface polysaccharides like capsules and O-antigens. nih.govacs.org One such modification is the formation of 6-deoxyheptose, a sugar found in the surface polysaccharides of pathogens like Yersinia pseudotuberculosis and Campylobacter jejuni. nih.govwisc.eduuwo.ca

The biosynthesis of 6-deoxyheptoses typically begins not with an ADP-activated heptose, but with GDP-D-glycero-D-manno-heptose. nih.govwisc.edu The pathway to this precursor involves enzymes (GmhA/B/C/D) similar to the ADP-heptose pathway, but utilizes GTP instead of ATP in the final nucleotidylyltransferase step, catalyzed by GmhD. nih.govuwo.ca

The conversion of GDP-D-glycero-D-manno-heptose to a 6-deoxyheptose involves a series of enzymatic reactions:

Dehydration: The first committed step is a dehydration reaction at the C-6 position. In Yersinia pseudotuberculosis, this is catalyzed by the C6 dehydratase DmhA, which converts GDP-D-glycero-D-manno-heptose into an unstable intermediate, GDP-6-deoxy-4-keto-D-lyxo-heptose. nih.govacs.orgwisc.edu This reaction is a C4 oxidation followed by the elimination of water from C5 and C6. wisc.edu

Epimerization (Optional): In many C. jejuni strains, the 4-keto intermediate can undergo epimerization at C3 and/or C5, catalyzed by specific epimerase enzymes. wisc.eduacs.org This step creates a variety of stereoisomers, leading to the diverse heptose structures seen across different serotypes. acs.org

Reduction: The final step is the reduction of the 4-keto group by a C4-reductase, using NADPH as a cofactor, to produce the final GDP-6-deoxy-heptose. nih.govwisc.edu In Y. pseudotuberculosis, the enzyme DmhB performs this reduction to yield GDP-6-deoxy-D-manno-heptose. nih.govacs.org Interestingly, some strains of C. jejuni possess bifunctional enzymes that can catalyze both the epimerization and the final reduction step. wisc.edu

Biochemical characterization has confirmed that the enzymes DmhA and DmhB from Y. pseudotuberculosis are specific and efficient for this pathway. nih.govacs.org The study of these biosynthetic pathways for modified heptoses is crucial, as these unique sugars are often important for bacterial virulence and can serve as targets for the development of new therapeutics. nih.govuwo.ca

**Table 2: Key Enzymes in 6-Deoxyheptose Biosynthesis in *Y. pseudotuberculosis***

| Enzyme | Gene | Function | Substrate | Product |

|---|---|---|---|---|

| DmhA | dmhA | C6 Dehydratase | GDP-D-glycero-D-manno-heptose | GDP-6-deoxy-4-keto-D-lyxo-heptose nih.govacs.org |

| DmhB | dmhB | C4 Reductase | GDP-6-deoxy-4-keto-D-lyxo-heptose | GDP-6-deoxy-D-manno-heptose nih.govacs.org |

Metabolic Roles and Intermediates of D Mannoheptose

Integration into Larger Glycoconjugates

The activated forms of D-Mannoheptose are key substrates for glycosyltransferases that assemble complex glycans. These glycans are critical for bacterial survival, providing structural integrity and mediating interactions with the environment.

In the majority of Gram-negative bacteria, the inner core of the lipopolysaccharide (LPS) is a highly conserved region containing 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose units. nih.govnih.gov Specifically, L-glycero-D-manno-heptose (L,D-Hep) is a major and essential constituent of this inner core region. nih.govresearchgate.netfrontiersin.org The biosynthesis of this component starts from its epimeric precursor, D-glycero-D-manno-heptose (D,D-Hep). frontiersin.org

The pathway leads to the formation of ADP-L-glycero-β-D-manno-heptose, which serves as the activated sugar donor for LPS assembly. nih.govnih.govresearchgate.net Specific heptosyltransferases, such as WaaC (HepI), catalyze the transfer of the first heptose moiety from the ADP-activated donor to the Kdo₂-lipid A acceptor, initiating the construction of the inner core. nih.govmdpi.com Subsequent heptosyltransferases, like WaaF (HepII), add further heptose residues. nih.gov The presence and correct structure of this heptose-containing core are vital for the integrity of the outer membrane, acting as a barrier against toxic compounds. nih.gov Disruption in the heptose biosynthesis pathway leads to a "deep-rough" phenotype with truncated LPS, often increasing the bacterium's susceptibility to antibiotics. nih.govresearchgate.net

In some Gram-positive bacteria, D-Mannoheptose is a component of the glycan chains that modify surface-layer (S-layer) proteins. qmul.ac.uk S-layers are crystalline arrays of protein subunits that form the outermost cell envelope layer in many bacteria. glycoscience.ru

A notable example is the S-layer glycoprotein (B1211001) of the thermophilic bacterium Aneurinibacillus thermoaerophilus DSM 10155. nih.govoup.com The glycan portion of its S-layer protein is composed of repeating disaccharide units of L-rhamnose and D-glycero-D-manno-heptose. nih.govoup.com Unlike the ADP-activated heptose used in LPS synthesis, the precursor for S-layer glycoprotein assembly in Gram-positive organisms is typically a different nucleotide-activated form, GDP-D-glycero-α-D-manno-heptose. qmul.ac.uknih.gov The biosynthesis of this precursor has been fully characterized, highlighting a distinct pathway for the incorporation of D-Mannoheptose into these surface structures. nih.gov

Role in Lipopolysaccharide (LPS) Core Oligosaccharide Assembly

D-Mannoheptose Phosphate (B84403) Metabolism

The transformation of D-Mannoheptose from a metabolic precursor into a structural component of glycoconjugates proceeds through a series of phosphorylated intermediates. This pathway is highly conserved among Gram-negative bacteria. nih.gov

The biosynthesis of D-Mannoheptose derivatives begins with the pentose (B10789219) phosphate pathway intermediate, D-sedoheptulose 7-phosphate. ontosight.airesearchgate.net The first committed step is the conversion of D-sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate (D,D-Hep 7-P). acs.org This isomerization reaction is catalyzed by the enzyme D-sedoheptulose-7-phosphate isomerase, encoded by the gmhA gene. nih.govqmul.ac.uknih.gov This enzymatic step is critical as it provides the initial substrate for the subsequent phosphorylation and activation reactions required for both LPS and S-layer glycan synthesis. qmul.ac.ukontosight.ai

Following its formation, D-glycero-D-manno-heptose 7-phosphate is further phosphorylated to become D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). mdpi.comnih.govresearchgate.net This reaction is catalyzed by a kinase. In Escherichia coli, this kinase activity is provided by the N-terminal domain of the bifunctional enzyme HldE. acs.orgnih.gov In other organisms, such as Aneurinibacillus thermoaerophilus, this step is catalyzed by a dedicated phosphokinase, GmhB. nih.gov

This bisphosphate compound is a pivotal, yet transient, intermediate. nih.govrsc.org It is immediately acted upon by a specific phosphatase that removes the phosphate group from the C-7 position. nih.govuniprot.org This enzyme, D-glycero-D-manno-heptose 1,7-bisphosphate 7-phosphatase (GmhB in E. coli), converts the bisphosphate intermediate into D-glycero-β-D-manno-heptose 1-phosphate. nih.govuniprot.org This two-step sequence effectively functions as a mutase, transferring the phosphate from the C-7 to the C-1 position, preparing the heptose for nucleotide activation. nih.gov

The final stage before incorporation into LPS is the activation of the heptose moiety with a nucleotide diphosphate (B83284) group. D-glycero-β-D-manno-heptose 1-phosphate is converted into ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep). mdpi.comacs.org This reaction is catalyzed by a pyrophosphorylase or adenylyltransferase, which uses ATP as a substrate. nih.gov In E. coli, this is the second function of the bifunctional HldE protein. nih.govnih.gov In some other bacteria, this step is handled by a separate enzyme, HldC. mdpi.com

The resulting ADP-D,D-Hep is the direct precursor to the form required for LPS assembly. acs.org An essential final modification is the epimerization at the C-6 position, catalyzed by the enzyme ADP-L-glycero-D-manno-heptose 6-epimerase (HldD). acs.orguniprot.org This enzyme reversibly converts ADP-D,D-Hep into ADP-L-glycero-β-D-manno-heptose (ADP-L,D-Hep), which is the specific sugar nucleotide donor utilized by heptosyltransferases for building the LPS inner core. acs.orgnih.govuniprot.org

Data Tables

Table 1: Key Enzymes in D-Mannoheptose Metabolism

| Enzyme Name | Gene Name(s) | Function | Metabolic Pathway |

| D-sedoheptulose-7-phosphate isomerase | gmhA, lpcA | Converts D-sedoheptulose 7-P to D-glycero-D-manno-heptose 7-P. qmul.ac.uknih.gov | LPS & S-Layer Glycoprotein Synthesis |

| D,D-heptose 7-phosphate kinase | hldE (kinase domain) | Phosphorylates C-1 of D,D-heptose 7-P to form D,D-heptose 1,7-bisphosphate. acs.orgnih.gov | LPS Synthesis |

| D,D-heptose 1,7-bisphosphate 7-phosphatase | gmhB | Dephosphorylates C-7 of D,D-heptose 1,7-bisphosphate to form D,D-heptose 1-P. nih.govuniprot.org | LPS Synthesis |

| D,D-heptose 1-phosphate adenylyltransferase | hldE (transferase domain) | Converts D,D-heptose 1-P to ADP-D,D-heptose using ATP. nih.govnih.gov | LPS Synthesis |

| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD, waaD, rfaD | Catalyzes the C-6 epimerization of ADP-D,D-heptose to ADP-L,D-heptose. acs.orguniprot.org | LPS Synthesis |

| GDP-D-glycero-D-manno-heptose pyrophosphorylase | gmhD | Activates D,D-heptose 1-P with GTP to form GDP-D,D-heptose. nih.gov | S-Layer Glycoprotein Synthesis |

Table 2: Principal Metabolic Intermediates of D-Mannoheptose

| Compound Name | Abbreviation | Role in Pathway |

| D-sedoheptulose 7-phosphate | S7P | Initial precursor from the pentose phosphate pathway. researchgate.net |

| D-glycero-D-manno-heptose 7-phosphate | D,D-Hep 7-P | Product of isomerization; first committed intermediate. acs.orgebi.ac.uk |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate | HBP | Pivotal bis-phosphorylated intermediate. nih.govrsc.org |

| D-glycero-β-D-manno-heptose 1-phosphate | D,D-Hep 1-P | Substrate for nucleotide activation. nih.govuniprot.org |

| ADP-D-glycero-β-D-manno-heptose | ADP-D,D-Hep | ADP-activated intermediate; substrate for epimerase. mdpi.comacs.org |

| ADP-L-glycero-β-D-manno-heptose | ADP-L,D-Hep | Activated sugar donor for LPS inner core synthesis. nih.govnih.gov |

| GDP-D-glycero-α-D-manno-heptose | GDP-D,D-Hep | Activated sugar donor for S-layer glycoprotein synthesis. nih.gov |

D-glycero-D-manno-heptose 1,7-bisphosphate as an enzymatic intermediate

Interaction with Glucose Metabolism (Academic Studies, excluding clinical)

Academic research has explored the relationship between D-mannoheptose and glucose metabolism, primarily focusing on its effects on glucose phosphorylation and insulin (B600854) secretion. These studies often compare D-mannoheptose with its keto-isomer, D-mannoheptulose, a known inhibitor of glucose metabolism.

One of the primary mechanisms by which glucose metabolism is initiated is through phosphorylation by enzymes known as hexokinases, including glucokinase (also known as hexokinase IV), which is prominent in pancreatic β-cells and liver cells. Studies investigating the potential for D-mannoheptose to inhibit this crucial first step have found it to be largely ineffective. Research comparing D-mannoheptose, D-glycero-D-gulo-heptose, and D-mannoheptulose revealed that the two aldoheptoses, D-mannoheptose and D-glycero-D-gulo-heptose, did not replicate the inhibitory effects of D-mannoheptulose on the phosphorylation of D-glucose. researchgate.netnih.gov This lack of inhibition was observed across several hexokinase isoenzymes, including yeast hexokinase, bovine heart hexokinase, and human B-cell glucokinase. researchgate.netnih.gov Furthermore, these aldoheptoses were found to be poor substrates for phosphorylation by low-Km hexokinase isoenzymes and liver glucokinase. nih.gov

Table 1: Comparative Effects of Heptoses on Glucose Phosphorylation by Various Enzymes

| Compound | Effect on Glucose Phosphorylation | Affected Enzymes | Reference |

|---|---|---|---|

| D-Mannoheptose | Failed to inhibit | Yeast Hexokinase, Bovine Heart Hexokinase, Human B-cell Glucokinase | researchgate.netnih.gov |

| D-glycero-D-gulo-heptose | Failed to inhibit | Yeast Hexokinase, Bovine Heart Hexokinase, Human B-cell Glucokinase | researchgate.netnih.gov |

| D-Mannoheptulose | Inhibits (Competitive) | Hexokinase Isoenzymes, Glucokinase | researchgate.net |

The influence of D-mannoheptose on insulin secretion has also been examined in academic studies using isolated rat pancreatic islets. Unlike D-glycero-D-gulo-heptose, which had no effect on glucose-induced insulin release, D-mannoheptose demonstrated a complex, dose-dependent effect. researchgate.netnih.gov In an environment with a high concentration of glucose (16.7 mM), low concentrations of D-mannoheptose (0.75–1.5 mM) slightly enhanced insulin release. researchgate.netnih.gov Conversely, at higher concentrations (3.0–20.0 mM), it progressively decreased insulin output under the same high-glucose conditions. researchgate.netnih.gov This biphasic effect was notably absent when islets were exposed to a more physiological glucose concentration (8.3 mM). researchgate.netnih.gov Additionally, D-mannoheptose was found to cause a modest inhibition of insulin release that was evoked by the non-carbohydrate secretagogue 2-ketoisocaproate. nih.gov These findings underscore that the interaction of D-mannoheptose with the insulin secretion pathway is conditional and dependent on the ambient glucose concentration.

Table 2: Effect of D-Mannoheptose on Insulin Release in Rat Pancreatic Islets

| D-Mannoheptose Concentration | Glucose Concentration | Effect on Insulin Release | Reference |

|---|---|---|---|

| 0.75–1.5 mM | 16.7 mM (High) | Slight enhancement | researchgate.netnih.gov |

| 3.0–20.0 mM | 16.7 mM (High) | Progressive decrease | researchgate.netnih.gov |

| Not specified | 8.3 mM (Physiological) | No effect | nih.gov |

D Mannoheptose Derivatives and Their Biological Functions

Nucleotide-Activated D-Mannoheptoses

Nucleotide activation is a common strategy in carbohydrate metabolism, rendering the sugar moiety reactive for transferase enzymes. D-Mannoheptose is activated by different nucleoside triphosphates (NTPs), leading to a variety of derivatives with distinct biological functions, primarily in the biosynthesis of lipopolysaccharides (LPS) and surface layer (S-layer) glycoproteins.

ADP-D-glycero-D-manno-heptose (ADP-D,D-Heptose)

ADP-D-glycero-D-manno-heptose (also referred to as ADP-D-β-D-heptose) is a nucleotide sugar intermediate in the biosynthesis of bacterial lipopolysaccharide (LPS). mdpi.comnih.gov It is a known metabolite in Escherichia coli. nih.gov The synthesis of ADP-D,D-Heptose in E. coli is a multi-step enzymatic process starting from sedoheptulose (B1238255) 7-phosphate. nih.gov This pathway involves the action of an isomerase (GmhA), a bifunctional kinase/adenylyltransferase (HldE), and a phosphatase (GmhB). nih.govasm.org Specifically, after the formation of D-glycero-β-D-manno-heptose 1-phosphate, the enzyme D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase, a domain of the bifunctional HldE protein, catalyzes the transfer of an adenylyl group from ATP. qmul.ac.uk This reaction yields ADP-D,D-Heptose and pyrophosphate. qmul.ac.uk This molecule serves as the substrate for a crucial epimerase to form the L-glycero-D-manno isomer required for the LPS inner core. nih.govuniprot.org

ADP-L-glycero-D-manno-heptose (ADP-L,D-Heptose)

ADP-L-glycero-D-manno-heptose (also known as ADP-L-glycero-β-D-manno-heptose) is a vital precursor for the assembly of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govqmul.ac.uknih.gov Its biosynthesis is completed by the action of the enzyme ADP-L-glycero-D-manno-heptose 6-epimerase (HldD, formerly WaaD or RfaD), which converts ADP-D,D-Heptose into its L,D-epimer. uniprot.orgwikipedia.org This epimerization at carbon 6 is the final step in the pathway. uniprot.org

Beyond its structural role, ADP-L,D-Heptose has been identified as a novel pathogen-associated molecular pattern (PAMP). mdpi.comnih.gov This metabolite can enter the cytosol of host cells during bacterial infection and activate the innate immune system. mdpi.comnih.gov It is specifically recognized by the cytosolic sensor alpha-kinase 1 (ALPK1). mdpi.comjensenlab.org This recognition triggers the ALPK1/TIFA signaling axis, leading to the activation of the NF-κB transcription factor and the subsequent expression of pro-inflammatory genes. mdpi.comnih.gov This immune activation has been observed during infections with various pathogens, including Shigella flexneri, Salmonella typhimurium, Neisseria meningitidis, and Helicobacter pylori. mdpi.com

| Enzyme | Gene (E. coli) | Function in ADP-L,D-Heptose Biosynthesis |

| Sedoheptulose 7-phosphate isomerase | gmhA | Isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govnih.gov |

| D,D-heptose 7-phosphate kinase / D,D-heptose 1-phosphate adenylyltransferase | hldE (or rfaE) | Bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate to form D-glycero-D-manno-heptose 1,7-bisphosphate, and then catalyzes the reaction with ATP to yield ADP-D,D-Heptose. nih.govqmul.ac.uknih.gov |

| D,D-heptose 1,7-bisphosphate phosphatase | gmhB | Removes the phosphate (B84403) group at the C-7 position to form D-glycero-D-manno-heptose 1-phosphate. nih.govnih.govuniprot.org |

| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD (or rfaD) | Catalyzes the final epimerization of ADP-D,D-Heptose to ADP-L,D-Heptose. uniprot.orgwikipedia.org |

GDP-D-glycero-D-manno-heptose (GDP-D,D-Heptose)

Guanosine diphosphate-D-glycero-D-manno-heptose (GDP-D,D-Heptose) is another crucial nucleotide-activated sugar, primarily found as a precursor for cell surface polysaccharides in both Gram-positive and Gram-negative bacteria. nih.govnih.gov In the Gram-positive bacterium Aneurinibacillus thermoaerophilus, GDP-D,D-Heptose is required for the assembly of the S-layer glycoprotein (B1211001). nih.govuniprot.org The biosynthesis pathway in this organism involves four enzymes (GmhA, GmhB, GmhC, and GmhD) that convert sedoheptulose 7-phosphate into GDP-D,D-Heptose. nih.gov The final step is catalyzed by D-glycero-alpha-D-manno-heptose 1-phosphate guanylyltransferase (GmhD or HddC), which activates D-glycero-α-D-manno-heptose 1-phosphate with GTP. nih.govuniprot.orguniprot.org

In the Gram-negative pathogen Campylobacter jejuni, GDP-D,D-Heptose serves as the precursor for the synthesis of its hypervariable capsular polysaccharide (CPS), a critical factor for colonization and pathogenicity. nih.gov The enzymes from C. jejuni have been used for the preparative synthesis of this important intermediate. nih.gov

| Biosynthesis of GDP-D,D-Heptose in A. thermoaerophilus |

| Step 1: Isomerization Enzyme: GmhAReaction: D-sedoheptulose 7-phosphate → D-glycero-D-manno-heptose 7-phosphate. nih.gov |

| Step 2: Phosphorylation Enzyme: GmhB (Phosphokinase)Reaction: D-glycero-D-manno-heptose 7-phosphate → D-glycero-D-manno-heptose 1,7-bisphosphate. nih.gov |

| Step 3: Dephosphorylation Enzyme: GmhC (Phosphatase)Reaction: D-glycero-D-manno-heptose 1,7-bisphosphate → D-glycero-α-D-manno-heptose 1-phosphate. nih.gov |

| Step 4: Activation Enzyme: GmhD (Pyrophosphorylase/Guanylyltransferase)Reaction: D-glycero-α-D-manno-heptose 1-phosphate + GTP → GDP-D-glycero-α-D-manno-heptose + PPi. nih.govuniprot.org |

CDP- and UDP-Heptoses

Recent research has broadened the landscape of nucleotide-activated heptoses beyond ADP and GDP derivatives. researchgate.netcas.cncas.cn Studies have revealed that heptose nucleotidyltransferases, characterized by a conserved STTR5 motif, are capable of synthesizing not only ADP-heptose but also cytidine-diphosphate-heptose (CDP-heptose) and uridine-diphosphate-heptose (UDP-heptose). cas.cncas.cndatadryad.org These functional NDP-heptose biosynthetic enzymes are widely distributed across bacteria, archaea, eukaryotes, and even viruses. cas.cncas.cncsi.org.cn

Significantly, both CDP-heptose and UDP-heptose have been identified as potent agonists of the host innate immune system. researchgate.netcas.cndatadryad.org They activate the ALPK1-dependent signaling pathway, similar to ADP-L,D-heptose. cas.cncsi.org.cn In fact, research indicates that CDP- and UDP-heptoses can trigger even stronger ALPK1-dependent immune responses in human and mouse cells than ADP-heptose. cas.cndatadryad.orgresearchgate.net This discovery establishes that β-D-manno-heptoses, activated by various nucleotides, represent a class of cross-kingdom, small-molecule PAMPs. researchgate.netcas.cncsi.org.cn While their roles in bacterial physiology are still being explored, their function as powerful immune agonists is a significant finding. researchgate.net

Phosphorylated D-Mannoheptose Metabolites

Phosphorylation is the initial step in activating D-Mannoheptose for its conversion into nucleotide-sugar precursors. These phosphorylated intermediates are central to the biosynthetic pathways.

D-Mannoheptose 1-Phosphate

D-Mannoheptose 1-phosphate is a key metabolic intermediate in the biosynthesis of both ADP- and GDP-activated heptoses. nih.govnih.gov In the pathway leading to ADP-L,D-heptose in E. coli, D-glycero-β-D-manno-heptose 1-phosphate is formed from D-glycero-β-D-manno-heptose 1,7-bisphosphate by the phosphatase GmhB, which specifically removes the phosphate group at the C-7 position. nih.govuniprot.org This 1-phosphate derivative is then adenylylated by the HldE enzyme to form ADP-D,D-Heptose. nih.gov

Similarly, in the biosynthesis of GDP-D,D-heptose in A. thermoaerophilus, D-glycero-α-D-manno-heptose 1-phosphate is the substrate for the final activation step, where it is guanylylated by the GmhD enzyme. nih.gov

Recent studies have also uncovered a direct role for a phosphorylated heptose in activating innate immunity. Specifically, D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) has been shown to induce TIFA-dependent NF-κB activation and cytokine production, functioning as an innate immune agonist independently of its conversion to a nucleotide-activated form. aai.org This expands the range of heptose pathway metabolites that can trigger host inflammatory responses. aai.org

D-Mannoheptose 7-Phosphate

The synthesis of D-glycero-D-manno-heptose 7-phosphate is a multi-step enzymatic process starting from sedoheptulose 7-phosphate. ontosight.ai While initially investigated as a potential immunostimulatory molecule, further studies with purified enzymes and synthetic compounds revealed that D-glycero-D-manno-heptose 7-phosphate itself does not activate cellular NF-κB–dependent transcription. aai.org The active molecule was later identified as a downstream product in the same biosynthetic pathway. aai.org

D-Mannoheptose 1,7-Bisphosphate (HBP)

D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) is a pivotal biosynthetic intermediate in the pathway that produces the heptose component of LPS. researchgate.netrsc.org It is the precursor for the heptose residues found on the surface of Gram-negative bacterial membrane glycoproteins and glycolipids. acs.org In the bacterial cell, the enzyme GmhB removes the phosphate group at the 7-position of HBP to form D-glycero-β-D-manno-heptose 1-phosphate. ebi.ac.ukuniprot.org

Beyond its metabolic role in bacteria, HBP has been identified as a significant pathogen-associated molecular pattern (PAMP). researchgate.netrsc.org When this molecule enters the cytoplasm of a host cell, it triggers a TIFA-dependent innate immune response. rsc.orgrsc.org It has been demonstrated that the β-anomer of HBP is particularly effective at activating the NF-κB signaling pathway, a central regulator of inflammation. researchgate.netacs.org This discovery has positioned HBP as a molecule of interest for its potential as an immunomodulator. aai.orgacs.org

Role as Microbial-Associated Molecular Patterns (MAMPs)

Microbial-associated molecular patterns (MAMPs) are conserved molecules unique to microbes that are recognized by the innate immune system of host organisms, triggering an immune response. Heptose metabolites, which are generated during the biosynthesis of LPS, have been recently recognized as a novel class of MAMPs with significant immunostimulatory potential. aai.orgresearchgate.net

Recognition by Innate Immune Receptors (e.g., ALPK1)

The innate immune system utilizes pattern recognition receptors (PRRs) to detect MAMPs. Recent research has identified that the bacterial metabolite D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) functions as a MAMP that initiates an innate immune response. rsc.orgresearchgate.net However, the direct sensor for HBP was not immediately clear.

Subsequent studies revealed a more intricate mechanism. Inside the host cell cytoplasm, HBP can be converted into ADP-heptose-7-phosphate. rsc.orgrsc.org This molecule, along with its potent derivative ADP-L-glycero-β-D-manno-heptose (ADP-heptose), is now understood to be the direct ligand for the cytosolic PRR, alpha-kinase 1 (ALPK1). rsc.orguniprot.orgmdpi.com The binding of ADP-heptose to the N-terminal domain of ALPK1 is a critical recognition event that stimulates the kinase activity of ALPK1, thereby initiating a downstream signaling cascade. uniprot.orgresearchgate.net This makes ALPK1 the specific receptor for the immunological recognition of these bacterial heptose metabolites. cas.cnresearchgate.net

Activation of Inflammatory Pathways (e.g., NF-κB, TIFA)

The recognition of heptose-based MAMPs by ALPK1 directly leads to the activation of key inflammatory pathways. Upon binding ADP-heptose, ALPK1's kinase activity is stimulated, leading it to phosphorylate the adaptor protein known as TRAF-interacting protein with a forkhead-associated domain (TIFA). uniprot.orgpnas.orgresearchgate.net

This phosphorylation event is a crucial step, causing TIFA to oligomerize. pnas.org The resulting TIFA oligomer then serves as a scaffold to recruit and activate TNF receptor-associated factor 6 (TRAF6), a vital E3 ubiquitin ligase. pnas.org The formation of the TIFA-TRAF6 complex promotes the polyubiquitination of TRAF6, which ultimately culminates in the activation of the nuclear factor κB (NF-κB) transcription factor. researchgate.netpnas.org Activated NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, thereby mounting an innate immune response against the invading pathogen. pnas.orgresearchgate.net

Structure-Activity Relationship Studies of PAMP Analogs

To delineate the specific molecular features required for the immunostimulatory activity of heptose-based PAMPs, researchers have synthesized and tested various analogs of D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP). aai.orgresearchgate.net These structure-activity relationship studies have provided critical insights into the requirements for activating the TIFA-dependent inflammatory pathway. aai.org

In studies using human embryonic kidney (HEK 293T) cells and colonic epithelial (HCT 116) cells, a panel of synthetic analogs was tested for their ability to activate NF-κB and induce cytokine production. aai.org The tested compounds included the α- and β-anomers of both heptose monophosphate and heptose bisphosphate. The results demonstrated that only the analogs with a phosphate group in the C1 position and in the β-anomeric configuration were able to induce a TIFA-dependent inflammatory response. aai.org Specifically, D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) was found to be an effective agonist, similar to β-HBP, while their α-anomers (α-HMP and α-HBP) and the 7-phosphate version (HMP-7) were inactive. aai.org This highlights the stereospecificity of the recognition process and confirms that both the β-conformation and the C1-phosphate are essential for immune activation. aai.org

Research Methodologies for D Mannoheptose Studies

Biochemical Characterization Techniques

The biochemical exploration of D-mannoheptose metabolism involves a multi-faceted approach, beginning with the isolation of key enzymes and culminating in the detailed analysis of their function and the products they generate.

A foundational strategy in studying the D-mannoheptose pathway is the purification of the requisite enzymes and the subsequent in vitro reconstruction of the metabolic sequence. Researchers have successfully cloned, sequenced, and overexpressed the genes for the enzymes involved in the biosynthesis of nucleotide-activated D-mannoheptose in organisms such as Aneurinibacillus thermoaerophilus and Escherichia coli. nih.govnih.gov The enzymes, including D-sedoheptulose 7-phosphate isomerase (GmhA), D-glycero-D-manno-heptose 7-phosphate kinase (HldA), D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase (GmhB), and the bifunctional kinase/nucleotidyltransferase (HldE), are often produced as histidine-tagged fusion proteins in an expression host like E. coli. nih.govasm.orgnih.gov

Purification is typically achieved through a series of chromatographic steps. For instance, after cell lysis, the supernatant containing the soluble enzymes is subjected to techniques like anion-exchange chromatography (e.g., DEAE-Sepharose) and affinity chromatography (e.g., Ni-charged HiTrap Chelating columns for His-tagged proteins). nih.govacs.org The purity of the enzymes is monitored by SDS-PAGE analysis. nih.gov

Table 1: Key Enzymes in D-Mannoheptose Biosynthesis and their Purification Hosts

| Enzyme Name | Gene Name | Function | Purification Host |

|---|---|---|---|

| D-sedoheptulose 7-phosphate isomerase | gmhA | Isomerization of D-sedoheptulose 7-phosphate | Escherichia coli |

| D-glycero-β-D-manno-heptose 7-phosphate kinase | hldA | Phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate | Burkholderia cenocepacia |

| D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB | Dephosphorylation of D-glycero-D-manno-heptose 1,7-bisphosphate | Escherichia coli |

| Bifunctional kinase/pyrophosphorylase | hldE | Kinase and adenylyltransferase activities | Escherichia coli |

| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD (rfaD) | Epimerization of ADP-D-glycero-D-manno-heptose | Escherichia coli |

High-Performance Anion-Exchange Chromatography (HPAEC), often coupled with Pulsed Amperometric Detection (PAD), is a cornerstone technique for the analysis of D-mannoheptose and its phosphorylated derivatives. nih.govnih.govnih.gov HPAEC-PAD is highly sensitive and allows for the separation and quantification of charged carbohydrate species without the need for derivatization. uga.eduthermofisher.com

In the study of D-mannoheptose biosynthesis, HPAEC is used to monitor the enzymatic conversion of substrates to products in real-time. For example, the conversion of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA, and the subsequent formation of D-glycero-D-manno-heptose 1,7-bisphosphate and D-glycero-D-manno-heptose 1-phosphate can be clearly resolved and quantified. nih.govaai.org The technique is also invaluable for purifying reaction products for further structural analysis. nih.gov HPAEC can be interfaced with a UV detector to quantify nucleotide sugars like ADP-heptose. nih.govuga.edu

The separation is typically performed on specialized columns, such as the Dionex CarboPac series, using a high pH mobile phase which ensures that the hydroxyl groups of the sugars are ionized, allowing them to bind to the anion-exchange resin. thermofisher.comaai.orgmdpi.com A gradient of a salt, like sodium acetate, is then used to elute the bound sugars based on their charge. aai.org

Mass spectrometry (MS) is a powerful analytical tool for identifying D-mannoheptose and its various metabolites by providing precise mass-to-charge ratio (m/z) information. mdpi.comlcms.czijpras.com In the context of D-mannoheptose research, MS is frequently used to confirm the identity of intermediates synthesized in reconstituted pathways and to characterize complex biological structures containing this heptose, such as lipopolysaccharides (LPS). nih.govusfca.edu

Gas chromatography coupled with mass spectrometry (GC-MS) has been employed to determine the relative amounts of D-glycero-D-manno-heptose and L-glycero-D-manno-heptose in LPS hydrolysates after reduction and peracetylation of the sugars. usfca.eduasm.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data, which is crucial for determining the elemental composition of an unknown metabolite. ijpras.comnih.gov For instance, the calculated mass for D-glycero-D-manno-heptose-1α-phosphate is 289.0325 Da, and HRMS can confirm the presence of a compound with a mass very close to this value. nih.gov

In studies of reconstituted enzymatic pathways, MS analysis of reaction products confirms the expected molecular weight changes, such as the addition or removal of phosphate (B84403) groups. asm.org Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another variant used, particularly for analyzing larger molecules like lipid A that are associated with the heptose-containing core of LPS. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of D-mannoheptose and its derivatives. wikipedia.org While MS provides molecular weight, NMR provides detailed information about the atomic connectivity and stereochemistry of a molecule. nih.govasm.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D NMR, including ¹H, ¹³C, and ³¹P NMR, is used to identify the types of atoms present and their immediate chemical environment. nih.govnih.gov For example, ³¹P NMR is particularly useful for phosphorylated intermediates, as it can distinguish between phosphate groups at different positions on the sugar ring, such as the C1 and C7 positions in D-glycero-D-manno-heptose-1,7-bisphosphate. nih.govacs.org

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the sugar's structure. nih.govmdpi.com Researchers have successfully used these NMR methods to confirm the structures of enzymatically synthesized intermediates like D-glycero-D-manno-heptose-1α,7-bisphosphate and D-glycero-D-manno-heptose-1β-phosphate, verifying their chemical identity and anomeric configuration. nih.govasm.org

Table 2: Representative NMR Data for a D-Mannoheptose Derivative As reported for D-glycero-D-manno-heptose-1α,7-bisphosphate nih.gov

| Nucleus | Chemical Shift (ppm) and Coupling Constants (J in Hz) |

|---|---|

| ¹H NMR | 5.20 (d, 1H, J = 8.0), 4.03 (dd, 1H, J = 6.75, J = 3.0), 3.90 (td, 1H, J = 7.8, J = 3.5), 3.81 (m, 2H), 3.77 (t, 1H), 3.55 (t, 1H, J = 3.0), 3.49 (td, 1H, J = 10.0, J = 3.0) |

| ¹³C NMR | 94.9 (d, J = 3.8), 73.1, 70.6 (d, J = 6.9), 70.4 (d, J = 6.6), 70.1, 66.9, 64.5 (d, J = 3.4) |

| ³¹P NMR | 3.42, 1.47 |

To understand the efficiency and substrate specificity of the enzymes in the D-mannoheptose pathway, steady-state kinetic analyses are performed. portlandpress.comnih.gov This involves measuring the initial reaction velocity (V₀) at various substrate concentrations and fitting the data to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]). nih.govtandfonline.com

From this analysis, key kinetic parameters are determined:

Kₘ (Michaelis-Menten constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.

Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (turnover number): Calculated as Vₘₐₓ / [E] (where [E] is the enzyme concentration), it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. tandfonline.com

kcat/Kₘ (catalytic efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product.

For example, the kinetic constants for the D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB) from E. coli were determined for its substrates. The enzyme showed a high catalytic efficiency (kcat/Kₘ = 7 x 10⁶ M⁻¹s⁻¹) for D-glycero-D-manno-heptose-1β,7-bisphosphate, indicating it is a well-evolved metabolic enzyme. nih.govacs.org Such studies are also crucial for evaluating potential enzyme inhibitors. acs.orgportlandpress.com

Table 3: Steady-State Kinetic Constants for E. coli GmhB Data for hydrolysis of phosphate esters at pH 7.5, 25 °C nih.gov

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| D-glycero-D-manno-heptose-1β,7-bisphosphate | 4 ± 1 | 28 ± 2 | 7 x 10⁶ |

| D-glycero-D-manno-heptose-1α,7-bisphosphate | 50 ± 10 | 3.5 ± 0.4 | 7 x 10⁴ |

Isotope labeling is a powerful technique used to trace the metabolic fate of atoms through a biochemical pathway. In the context of D-mannoheptose research, this methodology can elucidate reaction mechanisms. One study utilized isotopically labeled substrates to investigate the mechanism of ADP-L-glycero-D-manno-heptose 6-epimerase (HldD). nih.gov

In this "crossover" experiment, two different singly labeled versions of the substrate, ADP-D-glycero-D-manno-heptose (one with an ¹⁸O isotope at C-7'' and another with a ²H isotope at C-6''), were mixed and subjected to the epimerase enzyme. The goal was to see if the enzyme released its intermediate from the active site. If the intermediate were released, one would expect to find doubly labeled products or unlabeled products resulting from the "crossover" of isotopes. The initial results showed no such crossover, indicating that the intermediate is not typically released during the reaction. However, after a longer incubation period, some scrambling of the labels was observed, suggesting a slow rate of intermediate release does occur. nih.gov This type of study provides deep mechanistic insights that cannot be obtained through other methods.

Steady-State Kinetic Analysis of Enzymes

Genetic and Molecular Approaches

Genetic and molecular biology techniques have been indispensable in elucidating the biosynthetic pathways of D-Mannoheptose and its derivatives. These approaches allow researchers to identify, characterize, and manipulate the genes and enzymes responsible for producing these complex carbohydrates.

Gene Cloning and Overexpression

The cloning and subsequent overexpression of genes involved in D-Mannoheptose biosynthesis are fundamental strategies for producing large quantities of their corresponding enzymes. This facilitates detailed biochemical characterization, structural studies, and the chemoenzymatic synthesis of heptose-containing molecules. Typically, genes from a source organism are cloned into expression vectors and introduced into a host system, most commonly Escherichia coli, for large-scale protein production. nih.govnih.gov

For instance, the four genes essential for the biosynthesis of GDP-d-glycero-d-manno-heptose in the Gram-positive bacterium Aneurinibacillus thermoaerophilus DSM 10155—gmhA, gmhB, gmhC, and gmhD—were successfully cloned and overexpressed in E. coli. nih.gov This allowed for the purification and functional characterization of each enzyme in the pathway. nih.gov Similarly, genes from the ADP-L-glycero-β-D-manno-heptose pathway in Gram-negative bacteria have been extensively studied. The hldA gene from Burkholderia cenocepacia, which encodes a D-glycero-β-D-manno-heptose 7-phosphate kinase, was cloned into a pDEST17 vector and expressed in E. coli BL21(DE3) cells. acs.org In E. coli K-12, the hldE and gmhB genes were cloned into a pDEST17 vector to create histidine-tagged fusion proteins for overexpression and purification. nih.gov

Researchers have also cloned and expressed genes from various pathogenic bacteria to understand their specific lipopolysaccharide (LPS) and lipooligosaccharide (LOS) synthesis pathways. The rfaD and rfaF genes from Nontypeable Haemophilus influenzae (NtHi) 2019, which encode the ADP-L-glycero-D-manno-heptose-6-epimerase and a heptosyltransferase, respectively, were cloned and their protein products synthesized through in vitro transcription-translation systems. usfca.eduusfca.edu In Helicobacter pylori, the gene HP0860, predicted to be a D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB), was cloned and characterized. nih.gov More recently, the biosynthetic genes gmhA, gmhB, and hldE were cloned from Vibrio parahaemolyticus and synthesized for Vibrio cholerae, followed by expression in a specially engineered E. coli strain to study their enzymatic functions. nih.gov

| Gene(s) Cloned | Source Organism | Expression System | Purpose | Reference(s) |

| gmhA, gmhB, gmhC, gmhD | Aneurinibacillus thermoaerophilus | E. coli | Enzyme purification and pathway characterization | nih.gov |

| hldA | Burkholderia cenocepacia | E. coli BL21(DE3) | Structural-functional studies and inhibitor characterization | acs.org |

| hldE, gmhB | Escherichia coli K-12 | E. coli BL21-SI | Overexpression of His-tagged proteins to elucidate pathway steps | nih.gov |

| rfaD, rfaF | Nontypeable Haemophilus influenzae | in vitro transcription-translation | Characterization of LOS biosynthesis enzymes | usfca.eduusfca.edu |

| HP0860 (GmhB) | Helicobacter pylori | E. coli | Characterization of a phosphatase in LPS biosynthesis | nih.gov |

| BphldC | Burkholderia pseudomallei | E. coli BL21 (DE3) | Protein overexpression for inhibitor studies | portlandpress.com |

| gmhA, gmhB, hldE | Vibrio parahaemolyticus, Vibrio cholerae | E. coli BL21 (DE3) ΔgmhA ΔgmhB ΔhldE | Characterization of ADP-β-d-manno-heptose biosynthetic enzymes | nih.gov |

Gene Deletion and Mutagenesis Studies

Creating targeted gene deletions or mutations is a powerful method to confirm a gene's function in vivo. By observing the resulting phenotype, such as an altered LPS structure or changes in bacterial virulence, researchers can deduce the role of the disrupted gene.

In E. coli K-12, the deletion of the gmhB gene, which encodes a D,D-heptose 1,7-bisphosphate phosphatase, was shown to result in the production of a heptoseless LPS core. nih.govnih.govresearchgate.netasm.org This confirmed that the GmhB protein is essential for the synthesis of the ADP-D-β-D-heptose precursor. nih.govnih.gov Similarly, inactivating the heptosyltransferase genes rfaC and rfaF in E. coli led to a severely truncated Re-type LPS that lacked any heptose residues. nih.gov

Mutagenesis has also been used to probe enzyme mechanisms. In vivo co-expression of wild-type HldE protein with a mutated, inactive version resulted in a dominant negative phenotype, demonstrating that the functional enzyme likely forms a dimer or higher-order complex. asm.org Furthermore, generating mutants in the ADP-heptose pathway has been instrumental in identifying specific metabolites that act as immune agonists. aai.org For example, a mutant of Neisseria gonorrhoeae lacking the kinase HldA did not produce inflammatory supernatants, whereas a mutant defective in the subsequent enzyme, GmhB, did, which helped pinpoint D-glycero-β-D-manno-heptose 1,7-bisphosphate as the active inflammatory molecule. aai.org

| Gene Targeted | Organism | Method | Phenotype | Reference(s) |

| gmhB (yaeD) | Escherichia coli K-12 | Gene Deletion | Formation of an altered, heptoseless LPS core | nih.govresearchgate.netasm.org |

| rfaC, rfaF | Escherichia coli W3110 | Allelic-replacement Mutagenesis | Production of Re-type LPS lacking heptose residues | nih.gov |

| HP0860 (GmhB) | Helicobacter pylori | Knockout Mutant | Altered LPS, increased antibiotic sensitivity, decreased adherence and virulence | nih.govtandfonline.com |

| hldA, gmhB | Neisseria gonorrhoeae | Mutagenesis ("deep-rough" mutants) | Altered production of inflammatory metabolites | aai.org |

| dmhA, dmhB | Yersinia pseudotuberculosis | Gene Disruption | Replacement of 6-deoxy-D-manno-heptose with D-glycero-D-manno-heptose in O-antigen | uwo.ca |

| HP0479 | Helicobacter pylori | Insertional Mutagenesis | Conserved, deeply truncated LPS structure | asm.org |

Comparative Genomic and Evolutionary Analysis

Comparative genomics and phylogenetic analyses trace the evolutionary history and conservation of D-Mannoheptose biosynthetic pathways across different species. These studies reveal how the pathways have evolved and highlight conserved regions that are critical for enzyme function.

Sequence analysis shows that key enzymes in the pathway are conserved across many Gram-negative bacteria. The amino acid sequence for GmhA, the isomerase that catalyzes the first step, is highly conserved. nih.gov Likewise, phylogenetic analysis of the RfaD protein (ADP-L-glycero-D-manno-heptose-6-epimerase) shows its presence in a variety of Gram-negative bacteria, with the N-terminal regions being particularly conserved. mdpi.com A study of two pathogenic Vibrio strains found that their ADP-β-d-manno-heptose biosynthetic enzymes shared over 60% amino acid sequence identity with the corresponding enzymes in E. coli. nih.gov

Genomic organization, however, can differ significantly. In the Gram-positive A. thermoaerophilus, the four genes for GDP-D-glycero-α-D-manno-heptose synthesis are arranged in a single operon. nih.govnih.gov In contrast, in the Gram-negative E. coli K-12, the analogous genes are located at four different positions on the chromosome. nih.gov

Evolutionary analyses have provided insights into the origins of these enzymes. It has been proposed that the phosphatase GmhB and the histidinol (B1595749) phosphate phosphatase HisB-N evolved from a common promiscuous ancestral enzyme. researchgate.net Further analysis suggests a horizontal gene transfer event of a promiscuous GmhB from δ- to γ-Proteobacteria was a key step in this evolution. researchgate.net Phylogenetic studies also place the heptokinase domain of the HldE protein within the ribokinase superfamily, suggesting a shared evolutionary origin with enzymes like E. coli ribokinase. nih.gov

Chemical Synthesis of D-Mannoheptose and its Derivatives for Research

While genetic and enzymatic methods are crucial, chemical synthesis provides an alternative and often more versatile route to obtain D-Mannoheptose and its derivatives. frontiersin.org Chemical methods allow for the creation of analogs with specific modifications that are not accessible through biological pathways, which are invaluable for studying structure-activity relationships and for use as research probes. nih.gov

Several distinct strategies have been developed for the total chemical synthesis of D-Mannoheptose derivatives. A landmark achievement was the first chemical synthesis of D-glycero-d-manno-heptose 1,7-bisphosphate (HBP). acs.orgacs.org One approach accomplished this by using a Corey–Chaykovsky epoxidation reaction for the key carbon homologation step to create the seven-carbon backbone, followed by a Mitsunobu reaction to introduce the phosphate group at the anomeric position. acs.orgresearchgate.net An alternative stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) was developed starting from the readily available D-mannose. rsc.orgrsc.org This route features the use of a mannurono-2,6-lactone as a key intermediate to control the stereochemistry during the one-carbon elongation. rsc.org Another classical approach involves the condensation of nitromethane (B149229) with D-altrose (a Nef reaction) to ascend the sugar series and produce D-glycero-D-manno-heptose. cdnsciencepub.com

Chemoenzymatic strategies combine the precision of enzymes with the flexibility of chemical synthesis. An efficient "one-pot" chemoenzymatic method has been reported for producing ADP-D-glycero-β-D-manno-heptose. nih.govnih.gov This process begins with the chemical synthesis of D,D-heptose-7-phosphate, which is then converted to the final ADP-sugar by two purified biosynthetic enzymes, HldE and GmhB, in a single reaction vessel. nih.govacs.org This method avoids the need for complex purification of intermediates and leverages the high specificity of the enzymes for the final steps. acs.org

These synthetic routes provide access to important research materials, including various phosphorylated and nucleotide-activated forms of D-Mannoheptose, enabling further investigation into bacterial physiology and host-pathogen interactions. frontiersin.orgacs.org

| Compound/Derivative Synthesized | Synthetic Strategy | Key Features/Reactions | Reference(s) |

| D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) | Total Chemical Synthesis | Corey–Chaykovsky epoxidation; Mitsunobu reaction for phosphorylation | acs.orgacs.orgresearchgate.net |

| D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) | Total Chemical Synthesis | Started from D-mannose; used mannurono-2,6-lactone intermediate | rsc.orgrsc.org |

| ADP-D-glycero-β-D-manno-heptose | Chemoenzymatic Synthesis | One-pot, three-enzyme reaction using chemically synthesized D,D-heptose-7-phosphate | nih.govnih.gov |

| ADP-d,d-Hep | Chemoenzymatic Synthesis | Conversion of d,d-Hep 7-phosphate using enzymes HldE and GmhB | acs.org |

| D-glycero-D-manno-heptose | Total Chemical Synthesis | Nitromethane condensation with D-altrose (Nef reaction) | cdnsciencepub.com |

| D,D-heptose peracetate | Total Chemical Synthesis | Development of a scalable method for the peracetylated derivative | frontiersin.org |

Advanced Research Applications and Future Directions

D-Mannoheptose Biosynthesis as a Target for Antimicrobial Research

The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose, a critical precursor for the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, has emerged as a promising target for novel antimicrobial therapies. pnas.orgacs.orgnih.gov Since this pathway is absent in humans, it represents a highly advantageous therapeutic target, minimizing the potential for off-target effects. acs.org Inhibition of this pathway leads to the production of defective LPS, which can increase the susceptibility of bacteria to host immune defenses and conventional antibiotics. acs.org

Design and Characterization of Enzyme Inhibitors

Researchers have been actively designing and characterizing inhibitors for the enzymes involved in the D-mannoheptose biosynthetic pathway. One such enzyme is D-glycero-β-D-manno-heptose 7-phosphate kinase (HldA), which is a conserved enzyme in this pathway. acs.org Another key enzyme targeted is D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase (HddC). researchgate.net

Several potent inhibitors have been identified and their efficacy has been quantified. For instance, two inhibitors of HldA, designated as inhibitor 1 and inhibitor 2, demonstrated IC₅₀ values of 0.81 μM and 0.23 μM, respectively. acs.org For the enzyme HddC from Yersinia pseudotuberculosis, an inhibitor known as Chembridge 7929959 was discovered with an IC₅₀ of 0.222 μM. researchgate.net Another compound, (-)-nyasol, which also targets HddC, showed an IC₅₀ value of 17.6 μM. researchgate.netnih.gov Furthermore, flavonoids like epigallocatechin gallate (EGCG) and myricetin (B1677590) have been found to inhibit D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase (HldC) from Burkholderia pseudomallei with IC₅₀ values of 18.61 µM and 18.32 µM, respectively. portlandpress.com Rose Bengal has also been identified as an inhibitor of HldC with an IC₅₀ of 0.76 µM. researchgate.net

| Enzyme Target | Inhibitor | IC₅₀ Value (μM) | Source Organism of Enzyme |

| HldA | Inhibitor 1 | 0.81 | Burkholderia cenocepacia |

| HldA | Inhibitor 2 | 0.23 | Burkholderia cenocepacia |

| HddC | Chembridge 7929959 | 0.222 | Yersinia pseudotuberculosis |

| HddC | (-)-Nyasol | 17.6 | Burkholderia pseudomallei |

| HldC | Epigallocatechin gallate (EGCG) | 18.61 | Burkholderia pseudomallei |

| HldC | Myricetin | 18.32 | Burkholderia pseudomallei |

| HldC | Rose Bengal | 0.76 | Burkholderia pseudomallei |

Exploration of Antibiotic Adjuvant and Antivirulence Properties

Inhibitors of the D-mannoheptose biosynthesis pathway are being explored for their potential as antibiotic adjuvants and antivirulence agents. acs.orgacs.org These inhibitors, when co-administered with existing antibiotics, can enhance their effectiveness. acs.org For example, inhibitors of the enzyme GmhA have been shown to potentiate the activity of erythromycin (B1671065) and rifampicin (B610482) against wild-type Escherichia coli. acs.orgnih.gov Specifically, a GmhA inhibitor at a concentration of 100 μM resulted in a 32-fold potentiation of erythromycin and a 16-fold potentiation of rifampicin. nih.gov By disrupting LPS biosynthesis, these inhibitors compromise the integrity of the bacterial outer membrane, rendering the pathogen more susceptible to antibiotics that are typically ineffective against Gram-negative bacteria. acs.orgnih.gov

Immunomodulatory Potential of D-Mannoheptose Metabolites

Metabolites of D-mannoheptose have been identified as having significant immunomodulatory potential, acting as signaling molecules that can trigger host immune responses. frontiersin.orgresearchgate.netinvivogen.com

Investigation of Cross-Kingdom Pathogen-Associated Molecular Patterns

Recent research has revealed that D-mannoheptose metabolites, such as ADP-L-glycero-β-D-manno-heptose (ADP-heptose), function as cross-kingdom pathogen-associated molecular patterns (PAMPs). frontiersin.orgresearchgate.net These molecules are recognized by the host's innate immune system, triggering a defensive response. frontiersin.org The recognition of these bacterial metabolites is mediated by the cytosolic receptor alpha-kinase 1 (ALPK1). pnas.orgresearchgate.net Upon binding of ADP-heptose, ALPK1 activates the TIFA-TRAF6 signaling pathway, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. pnas.orgresearchgate.net This pathway has been identified as a key mechanism by which the host detects the presence of Gram-negative bacteria. nih.gov

Development of Immunomodulatory Applications

The discovery of the immunomodulatory properties of D-mannoheptose metabolites has opened up new avenues for the development of novel immunomodulatory therapies. mpg.de These molecules have the potential to be used as adjuvants in vaccines to enhance the immune response or as standalone immunomodulators to boost the host's defense against infections. acs.orgnih.gov Molecular probes derived from D-mannoheptose metabolites are being developed to further investigate their uptake and mechanism of action within host cells, which is crucial for the design of effective immunomodulatory agents. nih.gov

Research on D-Mannoheptose in Host-Pathogen Interactions

The role of D-mannoheptose and its metabolites is a critical area of study in understanding the complex interplay between hosts and pathogens. acs.orgnih.govfrontiersin.org During an infection, Gram-negative bacteria can deliver these heptose metabolites into the host cell cytosol. frontiersin.org This delivery can occur through bacterial secretion systems, such as the type IV secretion system of Helicobacter pylori. frontiersin.orgmdpi.com Once inside the host cell, these molecules act as PAMPs, triggering the ALPK1-TIFA signaling cascade and initiating an inflammatory response. pnas.orgnih.gov This host recognition of bacterial metabolites is a key aspect of the innate immune defense against invading pathogens. nih.gov The study of these interactions provides valuable insights into the mechanisms of bacterial pathogenesis and host immunity, paving the way for new therapeutic strategies that target these pathways.

Elucidation of Broader Biological Roles of Heptose Metabolites

While the role of D-mannoheptose and its derivatives as integral components of lipopolysaccharide (LPS) in Gram-negative bacteria is well-established, recent research has unveiled a much broader and more dynamic role for heptose metabolites in biology, extending beyond structural functions to significant immunomodulatory activities. mdpi.com These molecules are now recognized as a novel class of pathogen-associated molecular patterns (PAMPs) that can trigger the host's innate immune response. mdpi.comnih.gov

The discovery that heptose metabolites like D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and particularly ADP-L-glycero-β-D-manno-heptose (ADP-heptose) can activate the innate immune system has been a fundamental breakthrough. mdpi.comnih.gov These molecules can enter the host cell cytosol and are sensed by the alpha-protein kinase 1 (ALPK1). mdpi.comcas.cn This recognition event initiates a signaling cascade involving the TRAF-interacting protein with a forkhead-associated domain (TIFA), leading to the activation of the NF-κB transcription factor. mdpi.comacs.org The activation of the ALPK1/TIFA pathway induces the expression of inflammatory genes, playing a crucial role during infections with various pathogens, including Shigella flexneri, Salmonella typhimurium, Neisseria meningitidis, and Helicobacter pylori. mdpi.comnih.gov

This newfound role as an immune agonist suggests that heptose metabolites are not just bacterial building blocks but also key signals in host-pathogen interactions. mdpi.com The conservative nature of these molecules makes them an intriguing target for understanding how hosts detect pathogens, especially those that might alter their LPS structure to evade the immune system. nih.gov

Furthermore, the implications of heptose metabolite signaling are being explored in other physiological and pathological contexts. Dysregulation of the ALPK1 pathway, which senses these metabolites, has been associated with conditions such as gout, diabetes, and various cancers, including those of the breast, lung, and colon. nih.gov Recent studies have also implicated the microbial metabolite ADP-heptose in driving clonal hematopoiesis, a precursor to leukemia, through the activation of the ALPK1 receptor in hematopoietic stem and progenitor cells. bioengineer.org This suggests that heptose metabolites could serve as a link between the microbiota, genetic changes, and the development of age-associated diseases. The expanding research landscape points towards heptose metabolites having many more biological roles than currently known, representing a significant shift from their traditionally understood function. cas.cncsi.org.cn

Structural Diversity of Heptose Biosynthetic Enzymes and Metabolites

The expanding biological roles of heptose metabolites are mirrored by the significant structural diversity observed in both the metabolites themselves and the enzymes responsible for their synthesis. This diversity is a key area of ongoing research, providing insights into microbial evolution, pathogenesis, and potential new therapeutic targets.

Diversity of Heptose Biosynthetic Enzymes (HBEs):

The enzymes that catalyze the biosynthesis of NDP-β-D-manno-heptoses (HBEs) are not monolithic. Research has revealed a wide distribution and structural variety of these enzymes across bacteria, archaea, eukaryotes, and even viruses. cas.cnnih.gov Three main types of HBEs with nucleotidyltransferase (HENase) activity have been identified: nih.gov

Monodomain nucleotidyltransferases

Didomain kinase/nucleotidyltransferases

Tridomain isomerase/kinase/nucleotidyltransferases

A conserved STTR5 motif has been identified as a characteristic feature of heptose nucleotidyltransferases. cas.cnnih.gov This structural diversity in the enzymatic machinery allows for a range of biosynthetic pathways. For example, in Escherichia coli, the biosynthesis of ADP-L-glycero-β-D-manno-heptose involves a set of individual enzymes, including GmhA (isomerase), HldE (a bifunctional kinase/adenylyltransferase), and GmhB (phosphatase). nih.gov In contrast, some organisms possess tridomain enzymes that combine isomerase, kinase, and nucleotidyltransferase activities into a single polypeptide chain. researchgate.net This enzymatic variability highlights the different evolutionary strategies microbes have adopted for heptose synthesis.

Diversity of Heptose Metabolites:

The structural diversity of HBEs directly contributes to the variety of heptose metabolites produced. While ADP-heptose is a well-known product, studies have shown that HBEs can also synthesize cytidine-diphosphate (CDP)-heptose and uridine-diphosphate (B1259127) (UDP)-heptose. cas.cnnih.gov These alternative NDP-heptoses have been shown to be even more potent agonists of the ALPK1-dependent immune response than ADP-heptose. cas.cn